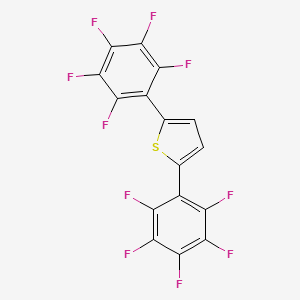

2,5-Bis(pentafluorophenyl)thiophene

Description

Properties

CAS No. |

863913-52-4 |

|---|---|

Molecular Formula |

C16H2F10S |

Molecular Weight |

416.2 g/mol |

IUPAC Name |

2,5-bis(2,3,4,5,6-pentafluorophenyl)thiophene |

InChI |

InChI=1S/C16H2F10S/c17-7-5(8(18)12(22)15(25)11(7)21)3-1-2-4(27-3)6-9(19)13(23)16(26)14(24)10(6)20/h1-2H |

InChI Key |

HWRLYJOBFQCNPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of aryl-aryl bonds. The synthesis of 2,5-Bis(pentafluorophenyl)thiophene and its derivatives is readily achieved through these methods, with the Suzuki-Miyaura coupling being a prominent example.

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for creating carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. The synthesis of this compound typically involves the reaction of a 2,5-dihalogenated thiophene (B33073) with a pentafluorophenylboron reagent.

A representative protocol for this transformation starts with 2,5-dibromothiophene (B18171) as the thiophene precursor. However, pentafluorophenylboronic acid is known to be a challenging substrate under standard Suzuki-Miyaura conditions. To overcome this, specific modifications are necessary. Research has shown that the combination of cesium fluoride (B91410) (CsF) as the base and silver(I) oxide (Ag₂O) as an additive is crucial for activating the pentafluorophenylboronic acid. researchgate.netacs.org

A general procedure, adapted from the successful coupling of other arylboronic acids with 2,5-dibromothiophene, would be as follows: researchgate.net

A reaction vessel is charged with a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precursor like Pd(OAc)₂ and a suitable phosphine (B1218219) ligand (e.g., PPh₃ or P(t-Bu)₃). researchgate.netresearchgate.net

The vessel is placed under an inert atmosphere (e.g., Argon).

A solvent, typically dimethoxyethane (DME) or dimethylformamide (DMF), is added, followed by 2,5-dibromothiophene and pentafluorophenylboronic acid (in slight excess, e.g., 2.2 equivalents). researchgate.netresearchgate.netescholarship.org

The essential base, CsF, and the additive, Ag₂O, are then introduced. researchgate.netacs.org

The mixture is heated (e.g., to 80-100 °C) and stirred for several hours until reaction completion is observed via analytical techniques like TLC or GC-MS. researchgate.netresearchgate.net

Upon completion, the reaction is cooled, and a standard aqueous workup is performed, followed by extraction and purification by column chromatography or recrystallization to yield the desired this compound.

The catalytic cycle for this reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2,5-dibromothiophene.

Transmetalation: The pentafluorophenyl group is transferred from the boron atom to the palladium center, a step facilitated by the base.

Reductive Elimination: The two aryl groups (thiophene and pentafluorophenyl) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The following table summarizes typical conditions for related Suzuki-Miyaura reactions.

| Component | Example Reagent/Condition | Purpose | Reference |

| Thiophene Precursor | 2,5-Dibromothiophene | Electrophilic partner | researchgate.net |

| Boron Reagent | Pentafluorophenylboronic acid | Nucleophilic partner | researchgate.net |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | Catalyst for C-C bond formation | researchgate.netacs.org |

| Base | Cesium Fluoride (CsF) | Activates boronic acid | researchgate.netacs.org |

| Additive | Silver(I) Oxide (Ag₂O) | Co-promoter for inactive substrates | researchgate.netacs.org |

| Solvent | Dimethoxyethane (DME) or DMF | Reaction medium | researchgate.netresearchgate.net |

| Temperature | 80-100 °C | To drive the reaction | researchgate.netresearchgate.net |

While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions can also be employed for synthesizing related diarylthiophenes.

Stille Coupling: This reaction pairs an organohalide with an organotin compound. For the synthesis of this compound, this would involve reacting 2,5-dihalothiophene with a pentafluorophenylstannane reagent, such as (pentafluorophenyl)tributylstannane. The reaction is catalyzed by a Pd(0) complex, often Pd(PPh₃)₄. semanticscholar.org The Stille reaction is known for its tolerance of a wide variety of functional groups, though a major drawback is the toxicity of the organotin reagents and byproducts. semanticscholar.org The mechanism is analogous to the Suzuki coupling, proceeding via oxidative addition, transmetalation (transfer of the aryl group from tin to palladium), and reductive elimination. semanticscholar.org

Negishi Coupling: This method utilizes an organozinc reagent as the nucleophilic partner. rsc.org The synthesis would proceed by reacting 2,5-dihalothiophene with a pentafluorophenylzinc halide. Palladium or nickel complexes can serve as catalysts. rsc.org Negishi coupling is particularly useful as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms and often exhibits high yields and functional group tolerance. rsc.orgnih.gov Some studies have compared the efficacy of Suzuki and Negishi reactions for the synthesis of substituted bithiophenes, with the Suzuki reaction sometimes providing higher yields. rsc.org

The successful implementation of cross-coupling strategies hinges on the availability of high-quality halogenated precursors. The most common starting material for these syntheses is 2,5-dibromothiophene or 2,5-diiodothiophene.

2,5-Dibromothiophene is typically prepared by the direct bromination of thiophene. A common laboratory procedure involves treating thiophene with two equivalents of bromine. To control the reaction and avoid over-bromination or side reactions, the reaction is often carried out in a suitable solvent and may involve the use of hydrobromic acid. High yields of over 90% can be achieved under optimized conditions.

2,5-Diiodothiophene can also be synthesized and is sometimes preferred in cross-coupling reactions due to the higher reactivity of the carbon-iodine bond towards oxidative addition. It is a versatile building block not only for synthesis but also in crystal engineering due to its halogen bonding capabilities.

Transition-Metal-Free Polymerization and Oligomerization Approaches

An innovative and "greener" alternative to traditional metal-catalyzed polymerization is the use of transition-metal-free methods. For thiophene-based polymers, fluoride anion-promoted polymerization has emerged as a powerful technique.

This method is particularly suited for the polymerization of AB-type monomers like 2-perfluoroaryl-5-trimethylsilylthiophenes. The polymerization proceeds in a chain-growth-like manner and is initiated by a catalytic amount of a fluoride anion source, such as tetrabutylammonium (B224687) fluoride (TBAF).

The proposed mechanism involves the following key steps:

Initiation: The fluoride anion (F⁻) attacks the electrophilic silicon atom of the trimethylsilyl (B98337) (TMS) group on the monomer. This forms a hypervalent, pentacoordinated fluorosilicate intermediate.

Activation & Propagation: The formation of the stable Si-F bond facilitates the cleavage of the thiophene-Si bond, generating a thiophene anion at the 5-position. This highly nucleophilic anion then attacks the electron-deficient carbon at the para-position of the pentafluorophenyl ring of another monomer molecule, displacing a fluoride ion and forming a new aryl-aryl bond. This process regenerates an active anionic species at the end of the growing polymer chain, which can then attack the next monomer unit.

This chain-growth mechanism allows for the synthesis of high-molecular-weight polymers. The regioselectivity of the polymerization is high, leading to a well-defined polymer structure.

A significant advantage of the fluoride anion-promoted method is the ability to achieve a controlled polymerization. This control allows for the synthesis of polymers with predictable molecular weights and low molecular weight distributions (polydispersity).

Control over the polymerization is achieved primarily by manipulating the monomer-to-initiator ratio. A higher ratio leads to polymers with higher molecular weights, a characteristic feature of living or controlled chain-growth polymerizations. rsc.org

The "living" nature of the propagating chain ends enables advanced polymer architectures:

End-Capping: The active anionic chain end can be quenched by adding a suitable electrophile, allowing for the introduction of specific end-groups onto the polymer chain. This has been demonstrated for related systems. researchgate.net

Block Copolymerization: After the initial monomer is consumed, a second, different monomer can be introduced. The living chain end from the first polymer block will then initiate the polymerization of the second monomer, leading to the formation of well-defined block copolymers. This technique has been successfully used to create all-conjugated diblock and triblock copolymers based on thiophene units.

Targeted Functionalization and Derivatization Reactions

The unique electronic architecture of this compound, characterized by an electron-rich thiophene core flanked by two strongly electron-withdrawing pentafluorophenyl (PFP) groups, allows for a range of targeted functionalization reactions. These reactions can be directed either toward the PFP rings or the central thiophene heterocycle, enabling the synthesis of a diverse array of derivatives with tailored properties for applications in materials science and organic electronics. evitachem.com

The pentafluorophenyl group is a highly valuable moiety in synthetic chemistry, primarily due to its susceptibility to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The five fluorine atoms strongly withdraw electron density from the aromatic ring, making it highly electrophilic and prone to attack by nucleophiles. mdpi.com In PFP-substituted compounds, this reaction occurs with high regioselectivity, almost exclusively at the para-position (C-4) relative to the point of attachment. nih.govresearchgate.netscispace.com This predictable reactivity provides a reliable method for introducing a wide variety of functional groups.

In the context of this compound, the two PFP rings serve as reactive handles for post-synthesis modification. A range of nucleophiles, including amines, alcohols (alkoxides), and thiols (thiolates), can readily displace the para-fluorine atoms. researchgate.netmdpi.com This strategy has been widely employed for similar PFP-substituted systems to tune solubility, electronic properties, and to attach molecules to surfaces or larger biomolecular scaffolds. researchgate.netmdpi.com

The general mechanism involves the attack of the nucleophile on the electron-deficient C-4 carbon of the PFP ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of a fluoride ion restores the aromaticity and yields the substituted product. The presence of the other electron-withdrawing fluorine atoms helps to stabilize the negative charge of the intermediate, facilitating the reaction.

This synthetic route allows for the creation of multifunctionalized thiophenes where two different substituents can be introduced by controlling the stoichiometry of the nucleophile or by performing sequential substitution reactions.

| Nucleophile | Reagent Type | Resulting Functional Group | Potential Application of Derivative |

|---|---|---|---|

| R-NH2 | Amines | -NHR (Secondary Amine) | Polymer functionalization, chromophore synthesis. nih.gov |

| R-OH | Alcohols | -OR (Ether) | Modulation of solubility, synthesis of polar porphyrins. nih.govscispace.com |

| R-SH | Thiols | -SR (Thioether) | Surface attachment, synthesis of functional materials. researchgate.net |

While the PFP groups are primary sites for nucleophilic attack, the central thiophene core also possesses distinct reactivity that can be exploited for functionalization. The reactivity of the thiophene ring is significantly influenced by its substituents. Generally, thiophene is an electron-rich aromatic system that readily undergoes electrophilic substitution, primarily at the C2 and C5 positions. pharmaguideline.comnih.gov However, in this compound, these positions are already occupied.

Furthermore, the powerful electron-withdrawing nature of the two PFP groups at the C2 and C5 positions drastically alters the electronic properties of the thiophene ring. This substitution pattern deactivates the thiophene core towards electrophilic attack. Conversely, it activates the ring for nucleophilic aromatic substitution, a reaction that is typically difficult for unsubstituted thiophenes. pharmaguideline.comuoanbar.edu.iq The electron density of the thiophene ring is pulled towards the PFP substituents, making the β-carbons (C3 and C4) of the thiophene ring itself electrophilic and thus susceptible to attack by strong nucleophiles.

This increased reactivity towards nucleophiles can be explained by the ability of the sulfur atom to stabilize the intermediate negative charge through the involvement of its d-orbitals. uoanbar.edu.iq Therefore, regioselective functionalization of the thiophene core of this compound would be expected to occur at the C3 and C4 positions via a nucleophilic substitution mechanism, assuming a suitable leaving group is present at these positions or via an addition-elimination pathway. However, derivatization via SNAr on the PFP rings is often more facile, making selective functionalization of the thiophene core a more synthetically challenging endeavor that requires carefully chosen conditions and reagents. nih.govmdpi.com

Advanced Structural Characterization and Molecular Conformations

Single-Crystal X-ray Diffraction Analysis

To date, a specific single-crystal X-ray diffraction study for 2,5-Bis(pentafluorophenyl)thiophene has not been reported in the surveyed literature. However, analysis of closely related structures provides valuable insights into the likely solid-state architecture of this compound.

The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions. For fluorinated aromatic compounds like this compound, interactions involving fluorine atoms, such as halogen bonding and C-H···F hydrogen bonds, are expected to play a significant role in the crystal packing. Furthermore, π-π stacking interactions between the aromatic thiophene (B33073) and pentafluorophenyl rings are anticipated to be a dominant packing force. The electron-rich thiophene ring can interact with the electron-deficient pentafluorophenyl rings, leading to well-ordered supramolecular assemblies. The interplay of these non-covalent interactions is a key focus in the crystal engineering of such materials for applications in organic electronics. The study of intermolecular S···S interactions in other fused thiophene derivatives also suggests their potential role in directing the two-dimensional self-assembly of this compound. uni-regensburg.de

Table 1: Predicted Crystallographic Data for this compound (based on analogous compounds)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z | 2 or 4 |

Computational Conformational Analysis

In the absence of experimental crystallographic data, computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to predict the geometric and electronic structure of this compound.

DFT calculations are instrumental in determining the most stable conformations of flexible molecules. For this compound, the primary conformational flexibility arises from the rotation of the pentafluorophenyl rings relative to the central thiophene ring. DFT studies on similar 2,5-diarylthiophene systems consistently show that the lowest energy conformation is typically planar or near-planar, facilitating maximum π-conjugation across the molecule. However, the energy barrier to rotation is often low, suggesting that a range of conformations may be accessible at room temperature. The electron-withdrawing nature of the pentafluorophenyl groups significantly influences the electronic properties of the thiophene ring.

The energy landscape associated with the rotation of the pentafluorophenyl rings can be mapped using DFT calculations. These studies reveal the energetic barriers between different conformations and provide insights into the molecule's dynamic behavior in solution and in the solid state. The rotational dynamics are crucial for understanding the processing and performance of materials based on this compound. The flexibility of the molecule can impact its packing in thin films and, consequently, its charge transport properties in electronic devices.

Table 2: Calculated Rotational Barrier for Pentafluorophenyl Group in a Model 2-Arylthiophene System

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 0.0 |

| 30 | 1.5 |

| 60 | 4.0 |

| 90 | 5.5 |

Spectroscopic Probes for Structural Insights

Spectroscopic techniques provide valuable experimental data that complement computational and crystallographic studies, offering a more complete picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the thiophene ring. The chemical shift of this signal would provide information about the electronic environment of the thiophene core.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the thiophene and pentafluorophenyl rings. The chemical shifts would be sensitive to the electron density at each carbon position.

¹⁹F NMR: Fluorine NMR is a particularly powerful tool for this compound. The pentafluorophenyl group will give rise to three distinct signals corresponding to the ortho, meta, and para fluorine atoms. The chemical shifts and coupling constants of these signals are highly informative about the electronic structure and conformation of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by vibrational modes associated with the thiophene and pentafluorophenyl rings. Key bands would include C-H stretching of the thiophene ring, C=C stretching of both aromatic systems, and the characteristic C-F stretching vibrations of the pentafluorophenyl groups.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum provides information about the electronic transitions within the molecule. The extent of π-conjugation between the thiophene and pentafluorophenyl rings will dictate the position of the absorption maxima (λ_max). A more planar conformation would lead to a red-shift (longer wavelength) of the absorption bands, indicating a smaller HOMO-LUMO energy gap.

Vibrational Spectroscopy (IR, Raman) for Structural Assignments

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of this compound. The vibrational modes observed in the spectra are characteristic of the specific bonds and functional groups within the molecule, providing a molecular fingerprint. The analysis of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), to achieve more precise assignments of the vibrational bands. beilstein-journals.org

The vibrational spectrum of this compound is a composite of the vibrations originating from the central thiophene ring and the two terminal pentafluorophenyl groups.

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic vibrations. The C-H stretching vibrations of the two protons on the thiophene ring are typically weak and appear in the region of 3100-3000 cm⁻¹. nih.gov The aromatic C-C stretching vibrations within the thiophene ring are expected in the range of 1600-1400 cm⁻¹. For 2-substituted thiophenes, these bands are commonly observed at approximately 1514-1532 cm⁻¹, 1430-1454 cm⁻¹, and 1347-1367 cm⁻¹. The C-S stretching vibrations are typically found at lower wavenumbers, generally in the region of 840-600 cm⁻¹. Specifically for some substituted thiophenes, these modes have been noted between 710 and 687 cm⁻¹.

Pentafluorophenyl Ring Vibrations: The pentafluorophenyl (C₆F₅) groups introduce strong, characteristic vibrational bands. The C-F stretching vibrations are prominent and typically appear in the 1300-1000 cm⁻¹ region. The aromatic C-C stretching vibrations of the perfluorinated ring also contribute to the spectrum in the 1650-1450 cm⁻¹ range.

Computational frequency calculations on related compounds, such as 2,5-bis(pentafluorophenylethynyl)thiophene, have been shown to be instrumental in confirming the assignments of the IR and Raman spectra. rsc.org A similar approach for this compound would provide a detailed understanding of its vibrational dynamics.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Originating Group |

| Aromatic C-H Stretch | 3100 - 3000 | Thiophene Ring |

| Aromatic C-C Stretch | 1650 - 1450 | Pentafluorophenyl Ring |

| Aromatic C-C Stretch | 1532 - 1347 | Thiophene Ring |

| C-F Stretch | 1300 - 1000 | Pentafluorophenyl Ring |

| C-S Stretch | 840 - 600 | Thiophene Ring |

This table presents expected ranges based on literature values for similar structural motifs.

NMR Spectroscopic Analysis for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the solution-state structure and conformation of this compound. ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a singlet for the two equivalent protons on the thiophene ring. The chemical shift of these protons is influenced by the strong electron-withdrawing nature of the adjacent pentafluorophenyl groups, which would deshield them, causing them to resonate at a downfield position compared to unsubstituted thiophene (which appears around δ 7.3 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum will exhibit distinct signals for the carbons of the thiophene ring and the pentafluorophenyl rings. The chemical shifts of the thiophene carbons will be significantly affected by the fluorine substitution on the phenyl rings. The carbons directly attached to the fluorine atoms will show characteristic C-F coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a crucial tool for characterizing the pentafluorophenyl groups. The spectrum is expected to show three distinct signals corresponding to the ortho-, meta-, and para-fluorine atoms, typically with an integration ratio of 2:2:1. The chemical shifts and the coupling constants (J-coupling) between the fluorine atoms provide detailed information about the electronic environment and through-bond connectivity. The coupling patterns can also be influenced by the rotational conformation of the pentafluorophenyl rings relative to the thiophene core.

The solution-state conformation of this compound is determined by the rotational freedom around the C-C single bonds connecting the thiophene and pentafluorophenyl rings. DFT calculations on similar molecules, like 2,5-bis(phenylethynyl)thiophenes, suggest that while a planar conformation is often the lowest in energy, the rotation of the phenyl groups is facile in solution. rsc.org This rotational flexibility can lead to a variety of conformations being present at room temperature, which may result in averaged signals in the NMR spectra.

A representative table of expected NMR chemical shifts is provided below.

| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment | Notes |

| ¹H | > 7.3 | Thiophene-H | Singlet, downfield shifted due to electron-withdrawing groups. |

| ¹³C | 120 - 150 | Aromatic C | Multiple signals for thiophene and pentafluorophenyl carbons. |

| ¹⁹F | -130 to -170 | C₆F₅ | Three distinct signals for ortho, meta, and para fluorines. |

This table presents expected chemical shift ranges based on general principles and data for related compounds.

Electronic Structure and Photophysical Investigations

Ultraviolet-Visible Absorption Spectroscopy

While detailed experimental values for the absorption profile of 2,5-Bis(pentafluorophenyl)thiophene are not extensively documented in publicly available literature, the fundamental electronic transitions can be inferred from its structural characteristics and comparison with related compounds.

The absorption of ultraviolet and visible light by this compound is primarily attributed to π-π* electronic transitions within its conjugated system. The π-system extends across the central thiophene (B33073) ring and the attached pentafluorophenyl rings. The presence of the highly electronegative fluorine atoms on the phenyl rings significantly influences the energy levels of the molecular orbitals involved in these transitions. It is anticipated that the primary absorption band would correspond to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For similar aromatic thiophene compounds, these transitions typically occur in the UV region.

The absorption spectrum of conjugated molecules like this compound can be sensitive to the polarity of the solvent environment, a phenomenon known as solvatochromism. While specific studies detailing these effects on this particular compound are scarce, related thiophene derivatives often exhibit a shift in their absorption maxima (λmax) with changing solvent polarity. For molecules with a significant change in dipole moment between the ground and excited states, polar solvents can stabilize one state more than the other, leading to either a red shift (bathochromism) or a blue shift (hypsochromism) in the absorption profile. Given the compound's structure, some degree of solvatochromism is expected, although its magnitude has not been specifically quantified in available studies.

Photoluminescence Spectroscopy

Photoluminescence studies, including fluorescence and phosphorescence, provide critical insights into the de-excitation pathways of the electronically excited state.

Upon absorption of light and promotion to an excited state, this compound can relax by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, with the difference being the Stokes shift.

For the closely related compound 2,5-bis(pentafluorophenylethynyl)thiophene , which features an additional alkyne linker, the fluorescence quantum yield (ΦF) has been measured to be modest, around 0.2-0.3. This suggests that non-radiative decay pathways are significant competitors to fluorescence. It is plausible that this compound also exhibits a relatively low to moderate fluorescence quantum yield due to efficient intersystem crossing promoted by the heavy atom effect of sulfur and potential rotational freedom of the phenyl rings.

Table 1: Photophysical Data for a Structurally Related Thiophene Compound

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

|---|

Note: Data presented is for a structurally similar compound to provide context due to the absence of specific published data for this compound.

The lifetime of the excited singlet state (S1) is a crucial parameter that dictates the efficiency of fluorescence versus other deactivation processes. For many thiophene-based fluorophores, a major competitive pathway to fluorescence is intersystem crossing (ISC), where the molecule transitions from the singlet excited state to a triplet excited state (T1).

Studies on the related compound 2,5-bis(pentafluorophenylethynyl)thiophene indicate that its short singlet lifetimes are characteristic of rapid intersystem crossing. evitachem.com The sulfur atom in the thiophene ring can enhance spin-orbit coupling, which facilitates this typically forbidden transition. This suggests that for this compound, the triplet state is likely populated with high efficiency following photoexcitation.

Luminochromism (changes in luminescence color with the environment) and thermochromism (changes with temperature) are often observed in conjugated molecules, particularly in aggregated or solid states. These phenomena arise from changes in intermolecular interactions, such as π-π stacking, which alter the electronic properties and de-excitation pathways. For instance, the formation of aggregates can lead to the emergence of new, often red-shifted, emission bands. While specific investigations into the luminochromic or thermochromic properties of this compound in aggregated states have not been reported, such behavior is a known characteristic of other substituted oligothiophenes and cannot be ruled out for this compound.

Computational Photophysics and Excited State Dynamics

The unique photophysical characteristics of this compound are deeply rooted in its electronic structure and the dynamic processes that follow photoexcitation. Computational chemistry provides powerful tools to model these phenomena, offering insights that complement experimental findings. Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in elucidating the nature of excited states, the influence of molecular vibrations, and the fundamental relationships between molecular architecture and optical behavior.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excitation energies and properties of molecules in their excited states. researchgate.netnih.gov It is particularly valuable for systems like this compound, offering a balance between computational cost and accuracy for predicting optical properties such as UV-Vis absorption spectra. africaresearchconnects.com The methodology involves calculating the response of the electron density to a time-dependent perturbation, which allows for the determination of vertical excitation energies, corresponding to transitions from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.). nih.gov

In a typical TD-DFT calculation, the geometry of the molecule is first optimized in its ground state using Density Functional Theory (DFT). nih.gov Subsequently, TD-DFT is employed to compute the energies of the lowest-energy spin-allowed electronic transitions. nih.gov These calculated energies can be directly correlated with the absorption maxima (λ_max) observed experimentally. researchgate.net Furthermore, the calculations provide the oscillator strength for each transition, a theoretical measure of the transition's intensity, and detail the primary molecular orbital contributions (e.g., HOMO → LUMO) to the excitation. rsc.org

For thiophene-based conjugated molecules, TD-DFT has been successfully used to understand how chemical modifications and structural changes impact their absorption and emission properties. sysrevpharm.orgtaylorfrancis.com The choice of functional and basis set is crucial for obtaining results that reliably match experimental data. africaresearchconnects.com While specific published TD-DFT data for this compound is scarce, the table below illustrates the typical output of such a calculation for a comparable aromatic molecule, showing the kind of detailed insights that can be obtained.

Table 1: Illustrative TD-DFT Output for a Representative Aromatic Thiophene Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₁ | 3.54 | 350 | 0.85 | HOMO → LUMO (95%) |

| S₂ | 3.97 | 312 | 0.02 | HOMO-1 → LUMO (88%) |

| S₃ | 4.21 | 294 | 0.15 | HOMO → LUMO+1 (91%) |

Note: This table is a representative example to illustrate the data generated from TD-DFT calculations and does not represent experimentally verified values for this compound.

Exciton-vibration coupling, or vibronic coupling, describes the interaction between the electronic and nuclear (vibrational) degrees of freedom within a molecule. In conjugated systems like this compound, these interactions are critical as they govern the shape of absorption and emission spectra and dictate the rates of non-radiative decay processes that compete with fluorescence.

Upon electronic excitation, the molecule transitions to a new potential energy surface with a different equilibrium geometry. The coupling between the electronic states and specific vibrational modes determines the relaxation dynamics. Strong vibronic coupling often leads to broad, structured spectral bands and can facilitate non-radiative pathways such as internal conversion, thereby reducing the fluorescence quantum yield.

The optical properties of this compound are a direct consequence of its distinct molecular structure. africaresearchconnects.com The key structural elements dictating its behavior are the central thiophene ring, the two pentafluorophenyl substituents, and the torsional angles between these aromatic units.

Thiophene Core: The thiophene ring acts as the central part of the chromophore's π-conjugated system. As an electron-rich heterocycle, it is a fundamental building block in many organic electronic materials. uni-halle.de

Pentafluorophenyl Groups: The two C₆F₅ groups are powerful electron-withdrawing moieties. evitachem.com Their presence significantly modulates the electronic properties of the thiophene core. evitachem.com They lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This deep stabilization of the frontier orbitals generally leads to a wider HOMO-LUMO gap compared to non-fluorinated analogues, resulting in absorption and emission in the near-UV or blue region of the spectrum.

Molecular Geometry and Torsional Angles: The planarity of the conjugated backbone is a critical factor influencing optical properties. uni-halle.de In this compound, steric hindrance between the ortho-fluorine atoms on the phenyl rings and the hydrogen atoms (or sulfur atom) on the thiophene ring can force the phenyl rings to twist out of the plane of the thiophene ring. This twisting, or dihedral angle, disrupts the π-conjugation along the molecular backbone. rsc.org A larger twist angle reduces the effective conjugation length, leading to a blue-shift (shift to shorter wavelengths) in the absorption and emission spectra. rsc.org

Intermolecular Interactions: In the solid state, the way molecules pack in the crystal lattice significantly affects the optical properties. mit.edu Interactions such as π-π stacking, where the aromatic rings of adjacent molecules overlap, can lead to the formation of aggregates. mit.edu This aggregation can cause substantial shifts in the absorption and emission spectra compared to the molecule in dilute solution, a phenomenon known as solvatochromism. The electron-poor nature of the pentafluorophenyl rings can also facilitate specific intermolecular interactions that dictate crystal packing. mit.edu

The relationship between these structural features and the resulting optical characteristics is summarized in the table below.

Table 2: Summary of Structure-Property Relationships in this compound

| Structural Feature | Influence on Electronic/Optical Properties |

| Thiophene Ring | Forms the core of the π-conjugated system. |

| Pentafluorophenyl Groups | Strong electron-withdrawing effect lowers HOMO/LUMO levels, increasing the energy gap and causing a blue-shift in spectra. uni-halle.deevitachem.com |

| Inter-ring Torsional Angle | A larger twist angle reduces π-conjugation, leading to a higher energy gap and blue-shifted absorption/emission. rsc.org |

| Intermolecular Packing | π-π stacking and other non-covalent interactions in the solid state can lead to aggregation-induced spectral shifts. mit.edu |

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry Studies

Cyclic voltammetry is a key electrochemical technique used to probe the redox behavior of 2,5-bis(pentafluorophenyl)thiophene derivatives. By measuring the current response to a linearly cycled potential sweep, researchers can determine the oxidation and reduction potentials, assess the reversibility of redox events, and gain insight into the stability of the generated radical ions. uni-halle.de

Oxidation and Reduction Potentials

The redox potentials of 2,5-bis(het)aryl substituted thiophenes can be adjusted by the introduction of different substituents. core.ac.uk For instance, a 2,5-bis(het)aryl substituted thiophene (B33073) with a methoxy (B1213986) group (a known electron-donating group) exhibits a reversible one-electron oxidation and reduction, indicating the formation of stable radical cations and anions. uni-halle.de In contrast, a derivative containing the electron-withdrawing nitro group shows two reduction peaks at significantly lower negative potentials of -1.46 V and -1.96 V. uni-halle.de

The structure of the aromatic system also plays a crucial role. Replacing phenylene rings with thiophene moieties leads to a decrease in the oxidation potential as the number of thiophene rings increases. uni-halle.de For example, a series of related compounds showed a decrease in oxidation potential from 1.03 V to 0.93 V and further to 0.78 V as the number of thiophene rings in the molecular structure increased. uni-halle.de

Detailed electrochemical data for a series of 2,5-bis(het)aryl substituted thiophenes are presented below:

| Compound | E¹(ox) [V] | E¹(red) [V] | E²(red) [V] |

| 6a | 1.12 | -2.02 | - |

| 6b | 1.16 | -1.92 | - |

| 6c | 1.07 | -2.04 | - |

| 6d | 1.03 | -2.13 | - |

| 6e | 1.03 | -1.78 | - |

| 6f | 1.25 | -1.74 | - |

| 6g | 1.24 | -1.60 | - |

| 6h | 1.26 | -1.53 | - |

| 6i | 1.51 | -1.46 | -1.96 |

| 6j | 1.13 | -1.70 | - |

| 6k | 1.00 | -1.78 | - |

| 12a | 0.93 | -1.86 | - |

| 12b | 0.96 | -1.79 | - |

| 12c | 0.88 | -1.91 | - |

| 12d | 0.86 | -2.00 | - |

| 16a | 0.81 | -1.95 | - |

| 16b | 0.78 | -2.03 | - |

| Data sourced from a study on 2,5-bis(het)aryl substituted thiophenes. uni-halle.de |

Anodic and Cathodic Processes in Electrochemical Cycles

The electrochemical cycling of this compound and its analogs reveals the processes of oxidation (anodic) and reduction (cathodic). In many cases, these compounds undergo reversible redox processes, which is a desirable characteristic for materials used in electronic devices. uni-halle.de The stability of the electrochemically generated radical ions can be confirmed through these studies. core.ac.uk

For example, the compound 6d, which contains a methoxy substituent, demonstrates a one-electron reversible oxidation and reduction within the available potential window of the electrolyte solution. uni-halle.de This reversibility signifies the formation of a stable radical cation (6d•+) upon oxidation and a stable radical anion (6d•-) upon reduction. uni-halle.de

Spectroelectrochemical Characterization

Spectroelectrochemistry combines electrochemical methods with spectroscopic techniques to provide detailed information about the electronic structure and properties of electrochemically generated species. core.ac.uktib.eu This powerful tool is used to detect and characterize charge carriers in organic semiconductors like oligo- and polythiophenes. core.ac.uk

In Situ UV-Vis-NIR Absorption Spectroscopy for Charge Carrier Detection

In situ UV-Vis-NIR absorption spectroscopy is employed to monitor the changes in the electronic absorption spectra of the compound as the applied potential is varied. This allows for the direct observation of the formation of charged species (radical cations and anions), which are the charge carriers in these materials. uni-halle.decore.ac.uk

Upon oxidation or reduction of these thiophene derivatives, new absorption bands appear in the visible and near-infrared regions, which are characteristic of the radical ions. uni-halle.de The spectra are collected relative to the uncharged compound to clearly identify these new features. core.ac.uk

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Ion Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radical ions. tib.eu When a radical cation or anion of a 2,5-bis(het)aryl substituted thiophene is generated electrochemically, its EPR spectrum can be recorded. uni-halle.de

For instance, upon the oxidation of compound 6d, the EPR spectrum displays a signal with a g-value of 2.0026 and a distinct hyperfine structure. uni-halle.de This hyperfine structure provides valuable information about the distribution of the unpaired electron's spin density over the molecule. uni-halle.decore.ac.uk By comparing experimental and simulated EPR spectra, the localization of the spin can be accurately determined. tib.eu In the case of 2,5-bis-thienyl substituted thiophenes, it has been observed that the sulfur atoms are differently involved in the spin density distribution in the radical cation and anion. core.ac.uk

Relationship Between Fluorination and Redox Potentials

The introduction of fluorine atoms into the molecular structure of thiophene-based materials has a significant impact on their electrochemical properties. Specifically, fluorination is a known strategy to modulate the redox potentials of these compounds.

The electron-withdrawing nature of fluorine atoms, and particularly the pentafluorophenyl group, leads to a stabilization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This stabilization generally results in an increase in the ionization potential and, consequently, a positive shift in the oxidation potential. acs.org This means that fluorinated compounds are more difficult to oxidize compared to their non-fluorinated counterparts.

This effect has been observed in various fluorinated thiophene polymers. For example, backbone fluorination in regioregular poly(3-alkyl-4-fluoro)thiophenes leads to an increase in the polymer's ionization potential without a significant change in the optical band gap. acs.org This ability to tune the redox properties through fluorination is highly valuable for designing materials with specific energy levels for applications in organic electronics. evitachem.comossila.com

Charge Carrier Generation and Stability

The generation of charge carriers, either through oxidation (p-doping) or reduction (n-doping), is a critical process for the application of organic semiconductors in electronic devices. In the case of 2,5-disubstituted thiophenes, the nature of the substituent plays a pivotal role in the generation and stability of these charge carriers.

Research on a series of 2,5-bis(het)aryl substituted thiophenes has demonstrated that these compounds can be electrochemically oxidized and reduced. uni-halle.de The stability of the generated radical ions is a key factor for the long-term performance of organic electronic devices. Spectroelectrochemical studies on cyano-substituted thiophenes have confirmed the formation of stable radical ions, where the spin density is delocalized over the entire molecule. uni-halle.de The distribution of this spin density can be influenced by the end-capped substituents. uni-halle.de

The stability of the generated charge carriers is also a critical parameter. The presence of electron-withdrawing groups can influence the stability of the cationic species formed upon oxidation. While detailed stability studies for the radical cation of this compound are not extensively reported, the general principles of physical organic chemistry suggest that the high electronegativity of the fluorine atoms in the pentafluorophenyl rings would significantly impact the electron density distribution and, consequently, the stability of the charged species.

Table 1: Electrochemical Properties of a Related 2,5-Diphenylthiophene (B121853) Derivative

| Compound | Onset Oxidation Potential (Eonset,ox) [V] | Onset Reduction Potential (Eonset,red) [V] | HOMO Level (EHOMO) [eV] | LUMO Level (ELUMO) [eV] | Electrochemical Band Gap (Eg) [eV] |

| 2,5-diphenylthiophene derivative | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The data in this table is for a representative 2,5-diphenylthiophene derivative as reported in a computational and experimental study, and not for this compound itself. The original study should be consulted for specific compound structures and experimental conditions. nih.gov

Table 2: Stability Data of Related Substituted Thiophenes

| Compound | Stability Metric | Value | Reference |

| Cyano-substituted thiophene | Formation of stable radical cation | Confirmed by EPR/UV-Vis-NIR | uni-halle.de |

Note: This table highlights the stability of radical cations in a class of related substituted thiophenes, as specific stability data for this compound was not found in the reviewed literature.

Theoretical Modeling and Advanced Computational Chemistry

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of 2,5-Bis(pentafluorophenyl)thiophene. These calculations provide a detailed picture of the molecule's ground state properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior of a molecule. For this compound, the presence of two strongly electron-withdrawing pentafluorophenyl groups significantly influences these orbitals.

Theoretical studies on related fluorinated thiophene (B33073) systems demonstrate that the introduction of such groups systematically lowers the energy levels of both the HOMO and LUMO. acs.org This effect is particularly pronounced for the LUMO, a desirable characteristic for n-type organic semiconductor materials as it facilitates electron injection from common electrodes. acs.org The lowering of the LUMO level and the corresponding decrease in the HOMO-LUMO energy gap are beneficial for enhancing conductivity. rsc.org While specific experimental values for this exact compound are not detailed in the provided literature, DFT calculations on analogous fluorinated fused thiophenes provide representative data.

| Parameter | Expected Impact of Pentafluorophenyl Substitution | Typical Calculated Value Range for Analogues (eV) |

|---|---|---|

| HOMO Energy | Lowered (stabilized) | -6.5 to -7.5 |

| LUMO Energy | Significantly Lowered (stabilized) | -2.5 to -3.5 |

| Energy Gap (E_gap) | Reduced | 3.5 to 4.5 |

Note: The values in the table are representative and based on theoretical studies of structurally similar fluorinated thiophene derivatives. acs.orgrsc.org

The electron density distribution in this compound is heavily polarized due to the high electronegativity of the fluorine atoms. An electrostatic potential (ESP) map, generated through computational modeling, visualizes the charge distribution across the molecule.

For this compound, the ESP map is expected to show:

Negative Potential (Electron-Rich Regions): Concentrated around the highly electronegative fluorine atoms of the two pentafluorophenyl rings.

Positive Potential (Electron-Deficient Regions): Located on the hydrogen atoms attached to the central thiophene ring and potentially at the center of the perfluoroaryl groups. rsc.org

This distinct charge separation is a key feature of the molecule. Computational studies on a related tellurophene (B1218086) analogue, 2,5-bis(pentafluorophenyl)tellurophene, confirm that the molecular electrostatic potential shows significant regions of electron-deficiency at the heteroatom (tellurium) and the perfluoroaryl groups, which is critical for its ability to interact with anions. rsc.org A similar landscape is anticipated for the thiophene derivative, influencing its intermolecular interactions and molecular packing in the solid state.

Advanced Computational Spectroscopic Predictions

Computational methods are employed to simulate various types of spectra for this compound, which can then be compared with experimental results for validation.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are the standard method for simulating electronic absorption spectra. These calculations can predict the energies of electronic transitions, such as the HOMO to LUMO transition, which correspond to absorption bands in the UV-visible range.

IR and Raman Spectra: DFT frequency calculations are used to predict the vibrational modes of the molecule. The resulting calculated frequencies and intensities can be used to generate simulated Infrared (IR) and Raman spectra. These simulations are vital for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as C-S stretching in the thiophene ring or C-F vibrations in the phenyl rings.

The accuracy of computational models is established by comparing simulated data with experimental measurements. For this compound, which is a known and synthesized compound, experimental data is available for validation. rsc.org

UV-Vis Spectroscopy: The experimental optical absorbance spectrum of this compound has been measured, providing a direct benchmark for TD-DFT calculations. rsc.orgsemanticscholar.org

NMR Spectroscopy: Experimental ¹H, ¹³C, and ¹⁹F NMR data have been reported for this compound, which can be correlated with calculated magnetic shielding constants. rsc.org

Vibrational Spectroscopy: Although not explicitly found in the search results, experimental IR and Raman spectra would serve as definitive references to validate the accuracy of the calculated vibrational frequencies and assignments.

Charge Transport Parameter Calculations

To evaluate the potential of this compound as an organic semiconductor, theoretical calculations of its charge transport parameters are essential. These calculations are typically performed using DFT in conjunction with charge-hopping models like the Marcus theory. rsc.org

Key parameters include:

Reorganization Energy (λ): This represents the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy is desirable as it facilitates faster charge transfer. Theoretical studies on similar molecules show that fluorination can lead to small reorganization energies. rsc.org

Transfer Integral (V): This parameter quantifies the electronic coupling between adjacent molecules in a crystal. A larger transfer integral, which is highly dependent on the π-π stacking distance and orbital overlap, leads to higher charge mobility. Fluorination has been shown to dramatically affect the packing motif, often facilitating closer π-stacking and thus improving transfer integrals. acs.orgrsc.org

The combination of a low reorganization energy and a high transfer integral is predictive of high charge carrier mobility. Theoretical work on related fluorinated fused thiophenes suggests that the introduction of pentafluorophenyl groups is an effective strategy for improving charge mobilities, particularly electron mobility. rsc.org

| Parameter | Definition | Desired Value for High Mobility | Expected Influence of Pentafluorophenyl Groups |

|---|---|---|---|

| Reorganization Energy (λ) | Energy for geometric relaxation after charge transfer. | Low | Leads to a small electron reorganization energy. rsc.org |

| Transfer Integral (V) | Electronic coupling between adjacent molecules. | High | Promotes efficient π-orbital overlap and large transfer integrals. rsc.org |

| Charge Mobility (μ) | The velocity of charge carriers in an electric field. | High | Fluorination is an effective way to improve charge mobilities. rsc.org |

Intermolecular Interaction Analysis

The solid-state packing and, consequently, the bulk electronic properties of this compound are governed by a network of weak intermolecular interactions. Understanding these forces is key to predicting crystal morphology and charge transport pathways.

Quantum-chemical calculations are essential for dissecting the nature and strength of intermolecular forces. For perfluorinated aromatic compounds, these interactions are distinct from their hydrogenated counterparts. Studies on complexes involving pentafluorophenyl rings show that electrostatic interactions play a significant role. nih.gov The electron-withdrawing fluorine atoms create a polarized ring with a partial positive charge at the center, which can lead to repulsive edge-to-face interactions with other aromatic rings. nih.gov

However, dispersion forces are typically the most significant attractive contribution in van der Waals complexes of perfluorinated aromatics. nih.gov High-level calculations on the pentafluoropyridine-Neon complex, for instance, show that dispersion is the dominant binding term. nih.gov Furthermore, perfluorination has been shown to strengthen van der Waals interactions compared to hydrogenated analogues. nih.gov In the context of this compound crystals, the packing would be a delicate balance of attractive dispersion forces, π-π stacking interactions (potentially modified by the quadrupolar moments of the fluorinated rings), and specific F···F, F···H, and F···S intermolecular contacts.

A DFT-SAPT (Symmetry-Adapted Perturbation Theory) analysis of a related perfluorinated aromatic complex provides a typical breakdown of the forces:

| Interaction Component | Energy (kJ mol⁻¹) |

| Electrostatics | +1.0 |

| Exchange (Repulsion) | +4.9 |

| Induction | -0.9 |

| Dispersion | -3.9 |

| Illustrative data based on the F₅PY–Ne complex, showing the dominance of dispersion forces. nih.gov |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

Based on analyses of other fluorinated thiophene derivatives, the principal intermolecular contacts would likely include: nih.govnih.gov

H···F/F···H contacts: These are often significant in fluorinated organic compounds.

F···F contacts: These can be either attractive or repulsive depending on the geometry.

C···H/H···C contacts: Representing general van der Waals interactions.

C···F/F···C contacts: Interactions between the carbon framework and fluorine atoms.

π···π stacking: Visualized as red and blue triangles on the shape index map, indicating the stacking of the thiophene and phenyl rings. nih.gov

The table below shows a representative decomposition of intermolecular contacts from a Hirshfeld surface analysis of a fluorophenyl-containing thiophene derivative, illustrating the relative importance of different interactions.

| Contact Type | Contribution (%) |

| H···H | 36.9 |

| C···H / H···C | 26.1 |

| O···H / H···O | 15.1 |

| F···H / H···F | 9.2 |

| C···C | 6.7 |

| Data from a Hirshfeld analysis of a related fluorinated thiophene derivative. nih.gov |

Advanced Materials Applications in Organic Electronics

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern flexible electronics. The performance of these devices is critically dependent on the properties of the organic semiconductor material used in the active layer. Thiophene-based compounds, including derivatives of 2,5-Bis(pentafluorophenyl)thiophene, are prominent candidates for these applications due to their favorable electronic characteristics. evitachem.comevitachem.com

The development of high-performance organic semiconductors is a key challenge in advancing organic electronics. pkusz.edu.cnnih.gov Thiophene (B33073) derivatives are a widely explored class of materials for the active layer in OFETs. evitachem.compkusz.edu.cn The compound this compound serves as a crucial building block in the synthesis of more complex organic semiconductors. evitachem.com Its molecular structure, which includes a thiophene core and electron-withdrawing pentafluorophenyl groups, can be systematically modified to fine-tune the electronic properties of the resulting materials. evitachem.com

Researchers have developed various thiophene-based oligomers and polymers for use in OFETs. For instance, novel semiconductors based on thiophene-anthracene oligomers have demonstrated high field-effect mobilities and excellent on/off ratios. pkusz.edu.cnnih.gov Similarly, dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have been synthesized and used to fabricate single-crystal OFETs with impressive electrical properties. nih.gov The strategic incorporation of fluorinated phenyl groups, as seen in this compound, is a recurring theme in the design of these advanced materials. evitachem.com

Table 1: Performance of OFETs based on selected Thiophene Derivatives

| Semiconductor Material | Highest Mobility (cm²/Vs) | On/Off Ratio | Substrate Deposition Temp. | Reference |

| Thiophene-Anthracene Oligomer | 0.50 | > 10⁷ | Low | pkusz.edu.cn |

| DHTAnt | 0.42 | 4.7 x 10⁷ | Not Specified | pkusz.edu.cn |

| 2,6-DADTT (Single Crystal) | 1.26 | 10⁶ - 10⁸ | Not Specified | nih.gov |

Fluorination is a powerful and effective strategy for enhancing the charge carrier mobility of organic semiconductors. nih.govresearchgate.net The introduction of highly electronegative fluorine atoms to the molecular backbone, as in this compound, has profound effects on the material's electronic structure and solid-state packing. researchgate.netrsc.org

The performance of an OFET is not solely determined by the intrinsic electronic properties of a single molecule but is also heavily influenced by the arrangement of these molecules in the solid state. acs.orgmdpi.com The molecular packing within the thin film of the active layer dictates the efficiency of charge transport between adjacent molecules. nih.govmdpi.com

Strong intermolecular interactions, such as π-π stacking, are crucial for facilitating efficient charge hopping. evitachem.comrsc.org The introduction of fluorine atoms, as seen in this compound, can dramatically affect the molecular packing motif. acs.org Fluorination can lead to shorter π-π stacking distances and more efficient orbital overlap, which are primary reasons for good hole transport properties in certain thiophene derivatives. nih.govrsc.org The resulting crystal structure can exhibit remarkable anisotropic charge transport behavior, where mobility is significantly higher along specific crystallographic directions characterized by strong π-π interactions. nih.govrsc.org The herringbone packing pattern, observed in some thiophene-based structures, is one such arrangement that can influence device characteristics. nih.gov Ultimately, controlling the molecular packing through chemical design and processing conditions is essential for optimizing device performance. mdpi.com

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Thiophene-based materials, including derivatives of this compound, are also valuable in the field of organic light-emitting diodes (OLEDs) due to their luminescent properties. evitachem.comrsc.org

The core of an OLED is the emissive layer, where electrical energy is converted into light. Thiophene-containing compounds are often used as emitters due to their favorable photophysical properties. evitachem.combeilstein-archives.org The extended π-conjugated system in these molecules facilitates efficient light emission. evitachem.com

Recent advancements have focused on developing novel thiophene-based emitters. For example, a multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter using a five-membered thiophene ring as the π-core has been developed. rsc.org This material, Th-BN, exhibits a narrowband green emission with high luminous efficiency. rsc.org The introduction of the thiophene core was found to significantly enhance intramolecular charge transfer and spin-orbit coupling, leading to superior performance compared to its benzene-based counterpart. rsc.org Furthermore, the synthesis of homologous series of thiophene-based π-conjugated chromophores has expanded the library of available luminescent materials, with properties that can be tuned by altering the number of thiophene units. rsc.org The luminescence of thiophene derivatives can also be harnessed in hybrid materials, such as those incorporating lanthanides, which exhibit characteristic luminescence in the visible and near-infrared regions. researchgate.net

Table 2: Luminescent Properties of a Thiophene-Core MR-TADF Emitter

| Emitter | Emission Peak (nm) | Full-Width at Half Maximum (nm/eV) | Luminous Efficiency (%) | Reverse Intersystem Crossing Rate (s⁻¹) | Reference |

| Th-BN | 512 | 41 / 0.20 | 97 | 18.7 x 10⁴ | rsc.org |

Efficient charge injection and balanced charge transport are critical for high-performance OLEDs. The electronic properties of this compound derivatives play a significant role in these processes. The extended conjugated system inherent to these molecules facilitates efficient charge transport across the material when incorporated into an OLED. evitachem.com

Fluorination is a key strategy for optimizing charge injection and transport. By lowering the LUMO energy levels, the introduction of fluorine atoms can improve electron injection from the cathode. acs.org This can lead to more balanced ambipolar charge transport, where both electrons and holes move efficiently through the active layer. acs.org Achieving balanced transport is crucial for ensuring that charge recombination occurs within the emissive layer, thereby maximizing the light output of the device. acs.org Theoretical studies on related systems have further elucidated the anisotropic nature of charge transport in organic crystals, highlighting how molecular orientation impacts mobility. researchgate.net The development of new emitters, such as those based on λ5‐phosphinines, also contributes to the understanding of structure-property relationships that govern charge transport in OLEDs. nih.gov

Organic Photovoltaics (OPVs) and Solar Cells

While this compound has not been extensively reported as a primary active layer component in high-performance organic photovoltaic (OPV) devices, its structural motifs are relevant to the design of novel materials for solar energy conversion. The core thiophene unit is a well-established building block for conjugated polymers and small molecules used in OPVs, valued for its electron-rich nature and ability to facilitate charge transport. The introduction of strong electron-withdrawing pentafluorophenyl groups at the 2 and 5 positions significantly modifies the electronic properties of the thiophene core, a strategy often employed to tune the energy levels of materials for photovoltaic applications.

Active Layer Component in Photovoltaic Devices

The active layer of an organic photovoltaic device is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. Research in this area for thiophene-based materials has largely focused on polymeric derivatives or molecules with more extended conjugation to ensure broad absorption of the solar spectrum. For instance, polymers like poly(3-hexylthiophene) (P3HT) have been extensively studied as electron donors. Small molecules for OPV applications also tend to feature more complex structures to optimize properties like solubility, morphology, and charge mobility.

Although direct application of this compound as a primary absorber in the active layer is not prominent in the literature, its strong electron-accepting character suggests potential utility as an n-type (acceptor) material or as a component in a copolymer to fine-tune the electronic properties of a donor-acceptor polymer. The perfluorination of the phenyl rings is a known strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is a critical aspect of designing acceptor materials.

Electronic Energy Level Alignment for Efficient Charge Separation

Efficient charge separation at the donor-acceptor interface is paramount for the functioning of an organic solar cell. This process is driven by the offset between the energy levels of the donor and acceptor materials. Specifically, the LUMO of the acceptor must be lower than the LUMO of the donor to provide the driving force for exciton (B1674681) (a bound electron-hole pair) dissociation. Similarly, the HOMO of the donor should be higher than the HOMO of the acceptor to facilitate hole transport towards the anode.

The presence of the highly electronegative fluorine atoms in the pentafluorophenyl groups of this compound has a profound impact on its electronic energy levels. It is well-established that fluorination lowers both the HOMO and LUMO energy levels of conjugated molecules. This effect is crucial for designing acceptor materials. A lower LUMO level in the acceptor ensures a sufficient energy offset for electron transfer from a donor material. A lowered HOMO level in the acceptor can also be beneficial as it helps to increase the open-circuit voltage (Voc) of the solar cell, which is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor.

While specific experimental values for the HOMO and LUMO of this compound are not widely reported in the context of OPV device performance, theoretical calculations and comparisons with similar fluorinated aromatic compounds provide valuable insights.

| Property | Expected Influence of Pentafluorophenyl Groups | Implication for OPV Devices |

| HOMO Energy Level | Lowered due to strong electron-withdrawing effect | Potential for higher open-circuit voltage (Voc) when paired with a suitable donor. |

| LUMO Energy Level | Significantly lowered | Creates a driving force for efficient exciton dissociation at the donor-acceptor interface. |

| Electrochemical Band Gap | Likely to be wide | May limit absorption in the visible range if used as a primary absorber. |

This table presents expected trends based on established principles of molecular electronics.

Electrochromic Devices (ECDs) and Related Applications

The strong influence of the pentafluorophenyl groups on the electronic structure of the thiophene core makes this compound and its derivatives interesting candidates for electrochromic applications. Electrochromism is the phenomenon where a material undergoes a reversible change in its optical properties (color) in response to an applied electrical potential. This property is the basis for technologies such as smart windows, electrochromic displays, and variable-reflectance mirrors.

Material Design for Tunable Optical Properties

The design of electrochromic materials centers on the ability to create stable radical cations (p-doping) or radical anions (n-doping) upon electrochemical oxidation or reduction, respectively. These charged species have different electronic transitions than the neutral molecule, leading to a change in the absorption spectrum and thus a visible color change.

Thiophene-based oligomers and polymers are well-known for their excellent p-doping electrochromic properties, typically changing from a colorless or pale yellow neutral state to a colored, oxidized state (e.g., green, blue, or purple). The introduction of electron-withdrawing groups like pentafluorophenyl can significantly alter this behavior. These groups can stabilize the neutral state, making oxidation more difficult (i.e., requiring a higher potential). More importantly, they can facilitate reduction, making the material a candidate for n-type electrochromism, where the color change occurs upon forming an anion.

Studies on related 2,5-disubstituted thiophenes have shown that the nature of the substituent allows for fine-tuning of the electrochromic performance. uni-halle.de For instance, attaching different aryl groups can shift the absorption wavelengths of both the neutral and charged states, thereby changing the observed colors. uni-halle.de The strong inductive effect of the pentafluorophenyl groups in this compound would be expected to lead to a hypsochromic shift (shift to shorter wavelengths) in the absorption of the neutral form compared to non-fluorinated analogues. Upon reduction to form the radical anion, new absorption bands would be expected to appear in the visible or near-infrared region, leading to a distinct color change.

Spectroelectrochemical Responses in Devices

Spectroelectrochemistry is a key technique for characterizing electrochromic materials, as it simultaneously measures the changes in the optical absorption spectrum as a function of the applied potential. For a material like this compound, a spectroelectrochemical experiment would reveal the precise wavelengths at which the neutral and reduced (or oxidized) species absorb light.

In a typical electrochromic device, the active material is cast as a thin film on a transparent conducting electrode (e.g., ITO-coated glass). When a potential is applied, ions from a surrounding electrolyte move to the film to balance the charge of the electrochemically generated radical ions, and the film changes color. The performance of an ECD is characterized by several parameters, including:

Optical Contrast (%ΔT): The percentage difference in transmittance between the colored and bleached states.

Switching Speed: The time it takes to switch between the colored and bleached states.

Coloration Efficiency (CE): A measure of the change in optical density per unit of charge injected. A higher CE means a larger color change for a smaller amount of charge, indicating greater efficiency.

Cyclic Stability: The ability of the material to be repeatedly switched between states without significant degradation in performance.

| Parameter | Typical Performance Range for Thiophene-Based ECDs | Expected Influence of Pentafluorophenyl Groups |

| Optical Contrast (%ΔT at λmax) | 30 - 70% | High contrast is possible due to distinct absorption of charged species. |

| Switching Time (seconds) | 1 - 10 s | Dependant on ion mobility in the film and electrolyte. |

| Coloration Efficiency (cm²/C) | 100 - 500 cm²/C | Could be high, indicating efficient color change. |

| Cyclic Stability (cycles) | >1000 cycles | Stability of the radical anion is a key factor. Perfluorination can sometimes enhance stability. |

This table presents typical performance ranges for related materials and expected trends for the title compound.

Reactivity and Exploration of Derivative Chemistry

Transformations Involving Pentafluorophenyl Groups

The highly electronegative fluorine atoms on the phenyl rings render them susceptible to nucleophilic attack, providing a versatile handle for functionalization.

Controlled Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the pentafluorophenyl (PFP) groups facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a fluorine atom. mdpi.com These reactions typically occur at the para-position (C-4) of the PFP ring, driven by the stabilization of the Meisenheimer intermediate. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed for this purpose. mdpi.com

For instance, the reaction of 2,5-bis(pentafluorophenyl)thiophene with amines can lead to the selective replacement of the para-fluorine atoms, yielding derivatives with amino functionalities. nih.gov This approach has been utilized in the synthesis of more complex molecules, such as those with potential applications in medicinal chemistry. In one study, the terminal bis-amidines of a related compound, 2,5-bis(4-amidinophenyl)thiophene, were replaced with secondary amines as part of a strategy to develop potent enzyme inhibitors. thieme-connect.com

The controlled nature of these SNAr reactions allows for the stepwise introduction of different substituents. For example, a monosubstituted product can be isolated by using one equivalent of the nucleophile, which can then be subjected to a second SNAr reaction with a different nucleophile to create asymmetric derivatives. The reaction conditions, such as temperature and the choice of base, play a crucial role in controlling the degree of substitution. rsc.org

A study on the nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles provides insight into the reactivity of polyfluorinated aromatic compounds. beilstein-journals.org While not directly on the target molecule, the principles of regioselectivity and reactivity with different nucleophiles (alcohols, thiols, and amines) are transferable. beilstein-journals.org

Synthetic Pathways to Modified Perfluorinated Aromatic Rings

Beyond simple SNAr, other synthetic strategies can be employed to modify the perfluorinated aromatic rings. These methods often involve the initial SNAr reaction to introduce a functional group that can then be further transformed. For example, the synthesis of 2,5-bis(pentafluorophenyl)-o-carborane and its subsequent regioselective arylthiolation via SNAr demonstrates a pathway to more complex perfluoroaryl-containing structures. rsc.org

Furthermore, the synthesis of polymers incorporating this compound moieties has been explored. rsc.org In these cases, the monomer can be functionalized via SNAr prior to polymerization, or the polymer itself can be modified post-polymerization. For instance, a semiconducting polymer containing perfluorophenyl quinoline (B57606) units was modified by a nucleophilic substitution reaction with a perylene (B46583) diimide derivative functionalized with a phenol (B47542) group. mdpi.com This post-polymerization modification allows for the introduction of functional side chains onto the polymer backbone.

Functionalization of the Thiophene (B33073) Ring

The thiophene ring in this compound, while less reactive than unsubstituted thiophene due to the electron-withdrawing PFP groups, can still undergo functionalization through electrophilic aromatic substitution and metalation-cross-coupling reactions.

Electrophilic Aromatic Substitution for Further Derivatization

Electrophilic aromatic substitution on the thiophene ring allows for the introduction of various functional groups at the 3- and 4-positions. Thiophene is generally more reactive than benzene (B151609) in electrophilic substitution reactions. numberanalytics.com However, the strongly deactivating pentafluorophenyl groups at the 2- and 5-positions of the thiophene ring in the title compound significantly reduce its reactivity towards electrophiles.

Metalation and Cross-Coupling of Thiophene Substituents

A powerful method for the functionalization of the thiophene ring involves metalation, typically with a strong organolithium base, followed by quenching with an electrophile or engaging in a cross-coupling reaction. The protons at the 3- and 4-positions of the thiophene ring are acidic and can be removed by a strong base like n-butyllithium. The resulting lithiated species can then react with a variety of electrophiles.

Alternatively, the lithiated intermediate can undergo transmetalation to form other organometallic reagents, such as organostannanes or organoboronic esters, which are valuable partners in palladium-catalyzed cross-coupling reactions like Stille and Suzuki couplings. The synthesis of 2,5-bis(tributylstannyl)thiophene (B173521) is a common strategy to create a versatile building block for such reactions. ossila.comsigmaaldrich.com These coupling reactions are highly efficient for forming carbon-carbon bonds. For example, Suzuki-Miyaura cross-coupling has been extensively used for the synthesis of thiophene-based conjugated polymers. rsc.orgresearchgate.netmdpi.com The synthesis of 2,5-diisopropenylthiophene via a Suzuki-Miyaura cross-coupling reaction highlights the utility of this method for introducing alkenyl substituents onto the thiophene core. nih.gov

Coordination Chemistry with Metal Centers

The sulfur atom of the thiophene ring and the fluorine atoms of the pentafluorophenyl groups in this compound can act as coordination sites for metal centers, leading to the formation of a variety of metal complexes and coordination polymers.